N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide is a complex organic compound with the molecular formula C21H15N3O. It is a derivative of quinoline, a nitrogen-containing bicyclic compound, and features a phenyl group, a pyridinyl group, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
It is known that similar compounds have shownantioxidant, antimicrobial, and antifungal activity
Mode of Action
Molecular docking studies for similar compounds have exhibited excellent binding energy interaction with protein enzymes , suggesting that this compound may also interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been found to exhibit antioxidant, antimicrobial, and antifungal activities , suggesting that this compound may affect related biochemical pathways.
Pharmacokinetics
The compound’s predicted properties include a melting point of 202-203 °c, a boiling point of 4776±400 °C, and a density of 1280±006 g/cm3 . These properties may impact the compound’s bioavailability.
Result of Action
Similar compounds have shown antioxidant, antimicrobial, and antifungal activities , suggesting that this compound may have similar effects.
Action Environment
It is known that the lipophilicity of similar compounds can impact their activity , suggesting that the compound’s action may also be influenced by environmental factors such as pH and temperature.
Biochemical Analysis
Biochemical Properties
Quinoline derivatives are known to interact with various enzymes and proteins . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or protein, which can alter its function .
Cellular Effects
Quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzophenone with 4-cyanopyridine in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper salts .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like crystallization and chromatography to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases like malaria, bacterial infections, and cancer.
Comparison with Similar Compounds
Quinoline: A parent compound with a simpler structure but similar biological activities.
N-Phenylquinoline-4-carboxamide: Lacks the pyridinyl group but shares the phenyl and carboxamide functionalities.
2-(Pyridin-4-yl)quinoline-4-carboxamide: Lacks the phenyl group but retains the pyridinyl and carboxamide functionalities.
Uniqueness: N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide is unique due to the presence of both phenyl and pyridinyl groups, which enhance its ability to interact with a wide range of biological targets. This structural complexity contributes to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-phenyl-2-pyridin-4-ylquinoline-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O/c25-21(23-16-6-2-1-3-7-16)18-14-20(15-10-12-22-13-11-15)24-19-9-5-4-8-17(18)19/h1-14H,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHSNBXXGBXNBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.